N-(2-Furylmethyl)-N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide
N-(2-Furylmethyl)-N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
898508-15-1
VCID:
VC0363841
InChI:
InChI=1S/C22H23NO5/c1-25-18-7-5-17(6-8-18)14-23(15-21-4-3-13-27-21)22(24)16-28-20-11-9-19(26-2)10-12-20/h3-13H,14-16H2,1-2H3
SMILES:
COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)OC
Molecular Formula:
C22H23NO5
Molecular Weight:
381.4g/mol
N-(2-Furylmethyl)-N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide
CAS No.: 898508-15-1
Main Products
VCID: VC0363841
Molecular Formula: C22H23NO5
Molecular Weight: 381.4g/mol
CAS No. | 898508-15-1 |
---|---|
Product Name | N-(2-Furylmethyl)-N-(4-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide |
Molecular Formula | C22H23NO5 |
Molecular Weight | 381.4g/mol |
IUPAC Name | N-(furan-2-ylmethyl)-2-(4-methoxyphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide |
Standard InChI | InChI=1S/C22H23NO5/c1-25-18-7-5-17(6-8-18)14-23(15-21-4-3-13-27-21)22(24)16-28-20-11-9-19(26-2)10-12-20/h3-13H,14-16H2,1-2H3 |
Standard InChIKey | UOVMAORDDVYPMD-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)OC |
Canonical SMILES | COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)OC |
PubChem Compound | 16452513 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume